molecular formula C11H11N3O3 B11099774 N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide

N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide

Cat. No.: B11099774
M. Wt: 233.22 g/mol
InChI Key: ABFKDTFPJXQMDV-UHFFFAOYSA-N
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Description

N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a benzohydrazide moiety attached to a 2,5-dioxopyrrolidinyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the reaction of benzohydrazide with succinic anhydride. The reaction is carried out in organic solvents such as glacial acetic acid, chloroform, or benzene at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with molecular targets such as enzymes. The compound binds to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity. This inhibition disrupts essential biochemical pathways, leading to antibacterial and antitubercular effects .

Comparison with Similar Compounds

Uniqueness: N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide stands out due to its specific structural configuration, which imparts unique binding properties and biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide

InChI

InChI=1S/C11H11N3O3/c15-9-6-8(11(17)12-9)13-14-10(16)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,14,16)(H,12,15,17)

InChI Key

ABFKDTFPJXQMDV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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